Cas no 171364-84-4 (4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane
- 2,4,6-Trimethylphenylboronic acid pinacol ester
- 2,4,6-TRIMETHYLBENZENEBORONIC ACID PINACOL ESTER
- 2-Mesityl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane
- AMTB896
- AK185384
- 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(2,4,6-trimethylphenyl)-
- AKOS018218447
- AS-2938
- Mesitylboronic Acid Pinacol Ester
- MFCD22414456
- 171364-84-4
- WGA36484
- SY316815
- SCHEMBL12205429
- EN300-1706458
- DB-425628
- CS-0153364
-
- MDL: MFCD22414456
- Inchi: 1S/C15H23BO2/c1-10-8-11(2)13(12(3)9-10)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3
- InChI Key: MUSASZSRBLWJQA-UHFFFAOYSA-N
- SMILES: O1B(C2C(C)=CC(C)=CC=2C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 246.1791101g/mol
- Monoisotopic Mass: 246.1791101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886552-25g |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 98% | 25g |
2,742.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO146-1g |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 95% | 1g |
342.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO146-250mg |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 95% | 250mg |
170CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO146-5g |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 95% | 5g |
1098.0CNY | 2021-07-12 | |
| AK Scientific | AMTB896-1g |
2-Mesityl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane |
171364-84-4 | 97% | 1g |
$49 | 2025-02-18 | |
| AK Scientific | AMTB896-5g |
2-Mesityl-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane |
171364-84-4 | 97% | 5g |
$150 | 2025-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO146-200mg |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 95% | 200mg |
112.0CNY | 2021-07-12 | |
| TRC | T302863-50mg |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T302863-100mg |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T302863-500mg |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane |
171364-84-4 | 500mg |
$ 80.00 | 2022-06-02 |
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane
Introduction to 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane (CAS No. 171364-84-4)
4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane, identified by its Chemical Abstracts Service (CAS) number 171364-84-4, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of dioxaborolanes, which are known for their utility as boron-containing reagents in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The presence of a highly substituted aromatic ring and a borylated dioxolane moiety imparts unique reactivity and stability, making it a valuable tool in modern organic synthesis.
The structural features of 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane include a tetramethyl-substituted dioxaborolane core attached to a 2-(2,4,6-trimethylphenyl) group. This configuration enhances its electronic properties and influences its interaction with other reactive species. The tetramethyl substitution at the dioxolane ring provides steric hindrance and electronic stabilization, while the 2-(2,4,6-trimethylphenyl) moiety contributes to the compound's solubility and reactivity in various organic solvents. These characteristics make it particularly useful in the preparation of complex molecular architectures.
In recent years, organoboron compounds have been extensively studied for their role in pharmaceutical development. The ability of borylated compounds to participate in cross-coupling reactions has enabled the efficient construction of biaryl structures found in many active pharmaceutical ingredients (APIs). Specifically, Suzuki-Miyaura couplings involving boronic acids or boronate esters have become indispensable in medicinal chemistry due to their high selectivity and mild reaction conditions. 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane serves as an excellent precursor for generating boronic acid equivalents that can be coupled with aryl halides or triflates.
One of the most compelling applications of this compound is in the synthesis of anticancer agents. Boron-containing drugs have shown promise in targeted therapies due to their ability to selectively accumulate in tumor tissues. For instance, researchers have explored borylated compounds as components of radiopharmaceuticals used in positron emission tomography (PET) imaging and boron neutron capture therapy (BNCT). The structural rigidity provided by the tetramethyl and trimethylphenyl groups enhances the metabolic stability of these compounds while allowing for modifications that improve their bioavailability and targeting specificity.
Recent advances in synthetic methodologies have further expanded the utility of 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane. For example,the development of palladium-catalyzed cross-coupling reactions has enabled the introduction of diverse functional groups into boronate esters derived from this compound. This flexibility has been leveraged to create novel heterocyclic scaffolds with potential therapeutic activity against neurological disorders and infectious diseases. Additionally,the compound's compatibility with flow chemistry techniques has allowed for scalable synthesis under controlled conditions.
The influence of steric and electronic factors on reaction outcomes has been a focal point in mechanistic studies involving dioxaborolanes like 4(, , ) , Tetramethyl- ( ( )>-,
trisubstituted aromatic rings on reactivity patterns. Computational studies have revealed that the electron-deficient nature of the borylated dioxolane ring facilitates nucleophilic attack by aryl halides or pseudohalides during cross-coupling reactions. Furthermore,the steric bulk introduced by the four methyl groups at the dioxolane core minimizes side reactions such as homocoupling or decomposition under standard reaction conditions.
The pharmaceutical industry continues to explore new applications for organoboron compounds beyond traditional anticancer therapies. Researchers are investigating their potential as protease inhibitors, antiviral agents, and anti-inflammatory drugs due to their ability to modulate biological pathways through covalent binding or allosteric interactions. For example,boronate esters derived from (CAS No., 17136>-,
trisubstituted aromatic rings on reactivity patterns., 84-84) have been shown to exhibit inhibitory activity against key enzymes involved in viral replication or inflammatory responses. These findings underscore the versatility of this class of compounds as pharmacological tools.
The synthesis and application of specialized organoboron reagents like (CAS No., 17136>-,
trisubstituted aromatic rings on reactivity patterns., 84-84) are supported by continuous advancements in synthetic chemistry methodologies. Techniques such as transition-metal catalysis、electrochemical oxidation、and photoredox catalysis have opened new avenues for functionalizing boron-containing intermediates while maintaining high yields and selectivity。 These innovations are particularly relevant for drug discovery programs where rapid access to structurally diverse candidates is essential。
In conclusion,(CAS No., 17136>-,
trisubstituted aromatic rings on reactivity patterns., 84-84) represents a significant advancement in synthetic organic chemistry with broad implications for pharmaceutical research。 Its unique structural features enable efficient participation in cross-coupling reactions,facilitating the construction of complex molecular frameworks。 The growing body of evidence supporting its utility in drug development underscores its importance as a building block for next-generation therapeutics。 As synthetic methodologies continue to evolve,the potential applications for this compound are expected to expand further,driving innovation across multiple disciplines within chemical biology。
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